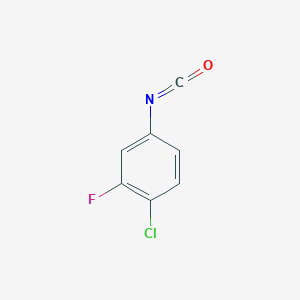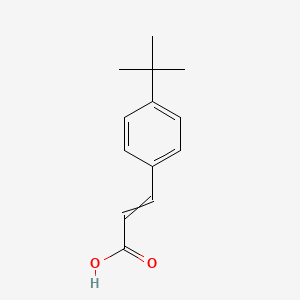
4-(Tert-butyl)cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)cinnamic acid is an organic compound that belongs to the cinnamic acid family It is characterized by the presence of a tert-butyl group attached to the para position of the phenyl ring of cinnamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Tert-butyl)cinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-t-butylbenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine. The reaction typically yields this compound with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)cinnamic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 4-t-Butylbenzoic acid.
Reduction: 4-t-Butylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophilic reagent used
Scientific Research Applications
4-(Tert-butyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to donate electrons and terminate radical chain reactions. This antioxidant property makes it effective in neutralizing free radicals and preventing oxidative damage. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the tert-butyl group.
4-Butylcinnamic acid: Similar structure but with a butyl group instead of a tert-butyl group.
4-Phenylcinnamic acid: Contains a phenyl group in place of the tert-butyl group.
Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to certain chemical reactions and enhancing its stability compared to other cinnamic acid derivatives .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
InChI Key |
QFSPZKLJQZSLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
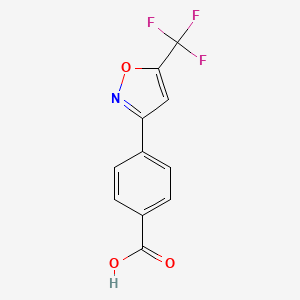
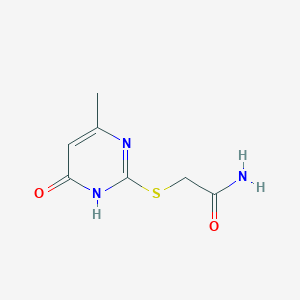
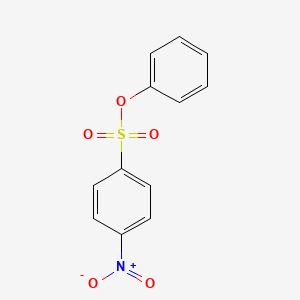
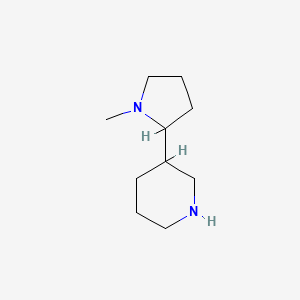
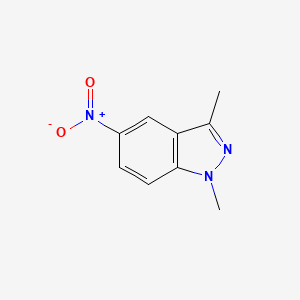
![N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride](/img/structure/B8813031.png)
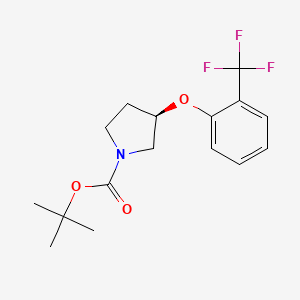
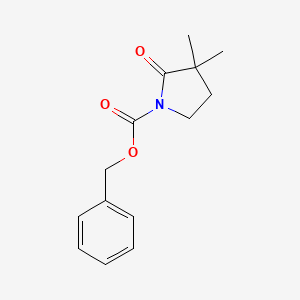
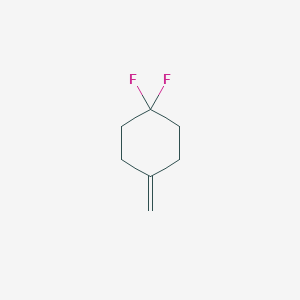
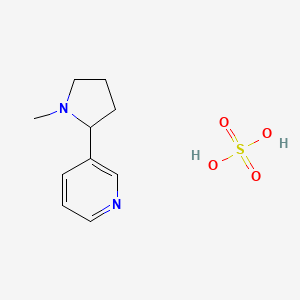
![4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B8813066.png)
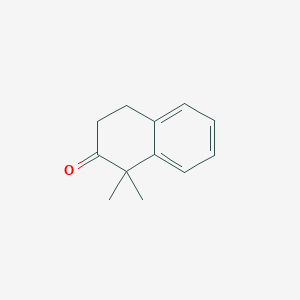
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)
